

In-Depth Technical Guide: Molecular Structure and Chemical Properties of Detajmium

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Compound of Interest

Compound Name: *Detajmium*

Cat. No.: *B15585647*

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Abstract

Detajmium, also known by its synonym Tachmalcor, is a potent antiarrhythmic agent classified within the Vaughan Williams Class I/C. Its primary mechanism of action is the blockade of fast sodium channels in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the action potential. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and electrophysiological effects of **Detajmium**, based on available scientific literature. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows to support further research and development.

Molecular Structure and Chemical Identity

Detajmium is a derivative of the ajmaline class of alkaloids. Its systematic IUPAC name is 7-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxyajmalanium. The compound is a quaternary ammonium salt, which contributes to its pharmacological activity.

Chemical Identifiers:

- CAS Number: 47719-70-0
- Molecular Formula: $C_{27}H_{42}N_3O_3^+$
- Molecular Weight: 456.64 g/mol

While a definitive 2D or 3D crystal structure image is not widely available in public databases, its structure can be inferred from its systematic name and its parent compound, ajmaline.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Detajmium** are limited. The following table summarizes the available computed data for **Detajmium** bitartrate, its common salt form.

Property	Value	Source
Molecular Formula (Bitartrate)	$C_{31}H_{47}N_3O_9$	PubChem
Molecular Weight (Bitartrate)	605.7 g/mol	PubChem
Topological Polar Surface Area	185 Å ²	PubChem
Physical State	Solid	CymitQuimica[1]

Note: Further experimental validation of these properties is required.

Pharmacological Properties and Mechanism of Action

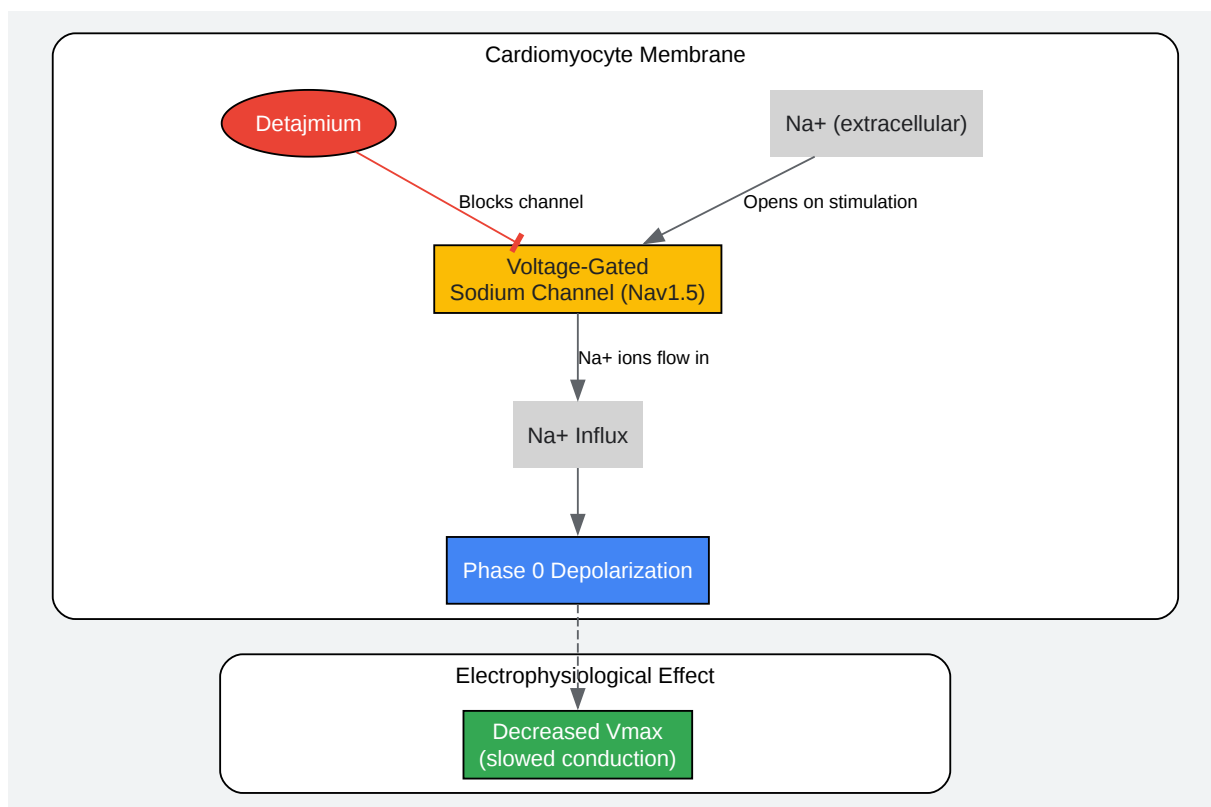
Detajmium is a Class I/C antiarrhythmic agent, indicating that it is a potent sodium channel blocker with slow dissociation kinetics.[2]

Mechanism of Action: Sodium Channel Blockade

The primary pharmacological effect of **Detajmium** is the blockade of voltage-gated sodium channels (Na_v) in cardiomyocytes. By binding to the channel, it reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum

rate of depolarization (V_{max}) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.

The following diagram illustrates the general mechanism of a Class I antiarrhythmic drug like **Detajmium** at the cellular level.



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Caption: Mechanism of **Detajmium**'s sodium channel blockade.

Pharmacokinetics and Metabolism

There is limited publicly available information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of **Detajmium**. As a derivative of ajmaline, it is plausible that it undergoes hepatic metabolism. The metabolism of ajmaline involves hydroxylation and O-methylation, and it is primarily excreted as conjugates.[2] Further studies

are required to elucidate the specific metabolic pathways and pharmacokinetic profile of **Detajmium**.

Quantitative Electrophysiological Data

The following data are summarized from a key study by Hála et al. (1994) on the electrophysiological effects of 1 μM **Detajmium** on isolated canine cardiac preparations at a stimulation frequency of 1 Hz.[2]

Table 1: Effects of **Detajmium** on Canine Ventricular Muscle Fibers[2]

Parameter	Control (Mean \pm SD)	Detajmium (1 μM) (Mean \pm SD)	p-value
Vmax (V/s)	236.7 \pm 28.9	177.3 \pm 22.5	< 0.01
Resting Potential (mV)	Not significantly changed	Not significantly changed	N/A
Action Potential Amplitude (mV)	Not significantly changed	Not significantly changed	N/A
APD90 (ms)	Not significantly changed	Not significantly changed	N/A
Effective Refractory Period (ms)	Not significantly changed	Not significantly changed	N/A

Table 2: Effects of **Detajmium** on Canine Purkinje Fibers[2]

Parameter	Control (Mean \pm SD)	Detajmium (1 μ M) (Mean \pm SD)	p-value
Vmax (V/s)	687.5 \pm 57.2	523.7 \pm 58.2	< 0.001
Action Potential Amplitude (mV)	111.1 \pm 12.3	100.0 \pm 2.5	< 0.003
APD90 (ms)	359.0 \pm 17.5	262.1 \pm 12.3	< 0.001
Maximal Diastolic Potential (mV)	Not significantly changed	Not significantly changed	N/A
ERP/APD Ratio	Not significantly changed	Not significantly changed	N/A

The study also noted that the recovery kinetics of Vmax were extremely slow, with a time constant of 348.16 ± 57.43 seconds, which is a characteristic feature of Class I/C antiarrhythmics.[2]

Experimental Protocols

The following is a detailed methodology based on the study by Hála et al. (1994) for assessing the electrophysiological effects of **Detajmium**.[2]

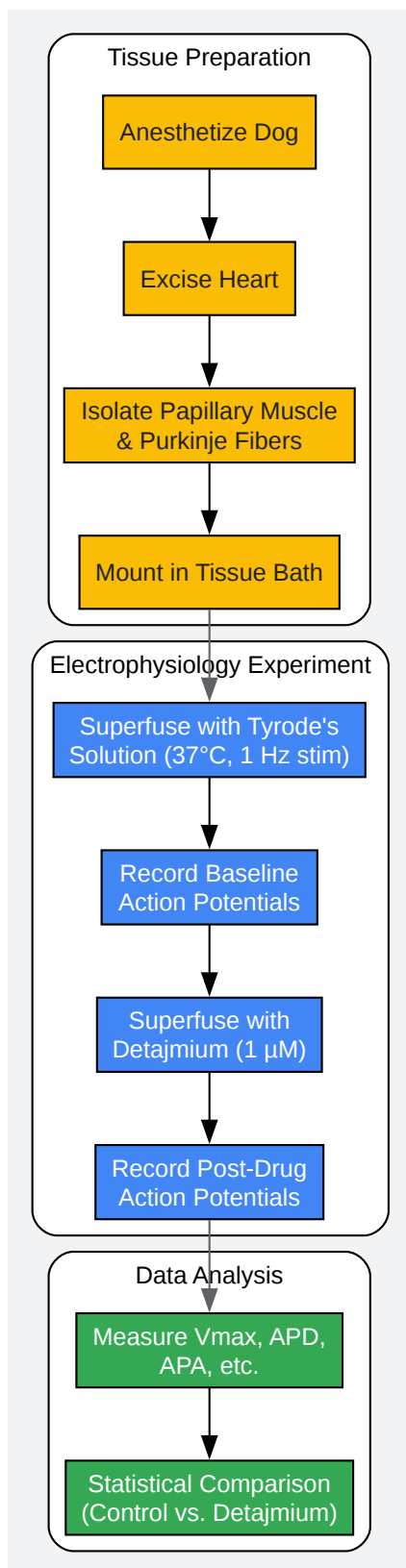
Tissue Preparation

- Animal Model: Adult mongrel dogs of either sex.
- Anesthesia: Pentobarbital sodium (30 mg/kg, intravenous).
- Heart Excision: Hearts are rapidly excised and placed in cooled, oxygenated Tyrode's solution.
- Tissue Isolation: Papillary muscles from the right ventricle and free-running Purkinje fibers are dissected.
- Mounting: Tissues are mounted in a 5-ml tissue bath.

Electrophysiological Recording

- **Superfusion:** Tissues are superfused with Tyrode's solution at 37°C, gassed with 95% O₂ and 5% CO₂.
- **Stimulation:** Tissues are stimulated with rectangular pulses of 1-ms duration and twice the diastolic threshold intensity via bipolar silver electrodes. The basic stimulation frequency is 1 Hz.
- **Intracellular Recording:** Transmembrane potentials are recorded using glass capillary microelectrodes filled with 3 M KCl, connected to a high-input impedance capacity-neutralizing amplifier.
- **Data Acquisition:** The first derivative of the action potential upstroke (V_{max}) is obtained using an electronic differentiator. Data are displayed on an oscilloscope and recorded for analysis.

The following diagram outlines the experimental workflow.



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Caption: Experimental workflow for electrophysiological studies.

Discussion and Future Directions

Detajmium demonstrates potent Class I/C antiarrhythmic properties, characterized by a significant, frequency-dependent reduction in V_{max} and slow recovery kinetics.[2] Its effects are more pronounced in Purkinje fibers than in ventricular muscle.[2]

While its primary mechanism of action is well-established as sodium channel blockade, there is a notable lack of comprehensive data on its pharmacokinetics, metabolism, and potential off-target effects. Reports of its use in other therapeutic areas, such as neuroprotection, are not substantiated by the primary literature found and may be erroneous.

For drug development professionals, future research should focus on:

- Elucidating the full pharmacokinetic profile (ADME) of **Detajmium**.
- Identifying its metabolic pathways and potential drug-drug interactions.
- Conducting detailed studies to identify its specific binding site(s) on the sodium channel.
- Performing comprehensive safety and toxicology studies.

Conclusion

Detajmium is a potent sodium channel blocker with clear Class I/C antiarrhythmic effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers. However, significant knowledge gaps, particularly in its pharmacokinetic and metabolic profiles, need to be addressed to fully understand its therapeutic potential and safety.

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References

- 1. [Metabolic disposition of ajmaline | Semantic Scholar \[semanticscholar.org\]](#)

- [2. Metabolic disposition of ajmaline - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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